molecular formula C14H17BrN2 B095477 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole CAS No. 17274-68-9

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Cat. No. B095477
CAS RN: 17274-68-9
M. Wt: 293.2 g/mol
InChI Key: OTKDIZOYQXFTDK-UHFFFAOYSA-N
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Description

The compound "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. The indole ring system is known for its diverse biological activities, and the bromine atom at the 5-position along with the pyrrolidin-1-yl ethyl group at the 3-position may contribute to unique chemical and biological properties.

Synthesis Analysis

The synthesis of indole derivatives often involves cyclization reactions, as seen in the preparation of various bromo-indolyl compounds. For instance, (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives were synthesized using Japp-Klingemann and Fischer indole cyclization reactions, starting from 4-bromo aniline . Although the specific synthesis of "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" is not detailed in the provided papers, similar synthetic strategies involving electrophilic substitution and cyclization reactions could be employed.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by spectroscopic methods and confirmed by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction . The indole derivatives exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their crystal packing and stability.

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions. The presence of a bromine atom on the indole ring makes it susceptible to further functionalization through nucleophilic substitution reactions. The pyrrolidine ring can also engage in reactions typical of secondary amines, such as alkylation or acylation. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" are influenced by their molecular structure. The bromine atom contributes to the compound's density and molecular weight, while the pyrrolidin-1-yl ethyl group can affect its solubility and boiling point. The compound's spectroscopic properties, such as NMR and IR spectra, are characteristic of its functional groups and can be used for identification and purity assessment .

Relevant Case Studies

While the provided papers do not include case studies on the specific compound "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole," they do offer insights into the biological activities of related indole derivatives. For instance, certain 3-bromo-indolyl derivatives have shown antibacterial activity against resistant strains of bacteria, suggesting a mechanism of action different from common antibiotics . Additionally, indole derivatives have been identified as high-affinity human 5-HT(1B/1D) ligands, indicating their potential in neuropsychiatric disorder treatments .

Scientific Research Applications

Summary of the Application

“5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole” could potentially be used in the synthesis of antidepressant molecules. The synthesis of these molecules often involves metal-catalyzed reactions .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

Results or Outcomes

Depression is a common mood disorder that affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Safety And Hazards

“5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it may be harmful if swallowed .

properties

IUPAC Name

5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKDIZOYQXFTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578766
Record name 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

CAS RN

17274-68-9
Record name 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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